molecular formula C35H36N4O8 B1147782 6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester CAS No. 527687-02-1

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester

Cat. No. B1147782
M. Wt: 640.69
InChI Key:
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Description

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester, also known as TAMRA, is an important fluorophore for preparing protein conjugates . It has achieved prominence as a dye for oligonucleotide labeling and automated DNA sequencing applications . It is the amine-reactive, mixed isomer form of TAMRA .


Synthesis Analysis

The synthesis of TAMRA involves the use of the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling .


Molecular Structure Analysis

TAMRA is a derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes .


Chemical Reactions Analysis

TAMRA is amine-reactive . It reacts with primary amines (lysine side chains) to efficiently label antibodies and other purified proteins . The thiol-reactive tetramethylrhodamine-5-(and-6)-isothiocyanate (5(6)-TRITC) can be used to create bright orange-red-fluorescent bioconjugates .


Physical And Chemical Properties Analysis

TAMRA is a high-performance derivative of rhodamine dye . It is activated for easy and reliable labeling of antibodies, proteins, and other molecules for use as fluorescent probes . It has excitation/emission maxima ∼555/580 .

Scientific Research Applications

  • Application in DNA Sequencing : Jiang et al. (2014) reported the synthesis of a new acid-sensitive linker reacted with 5(6)-TAMRA, SE (which includes the compound ) for use in DNA sequencing by synthesis. The study found successful incorporation of the dye-labeled terminator into DNA strands and complete cleavage of the fluorophore under acidic conditions (Jiang et al., 2014).

  • Preparation of Fluorescent Probes : Adamczyk et al. (1997) described the efficient synthesis of 6-α-aminoestradiol and the preparation of estradiol fluorescent probes using a process that involved the treatment with 6-(t-butoxycarbonylamino)hexanoic acid succinimidyl ester (Adamczyk et al., 1997).

  • Synthesis of Active Esters : The study by Xiaojun (2004) involved the synthesis of active 6-carboxyfluorescein succinimidyl esters, illustrating another application of this class of compounds (Xiaojun, 2004).

  • Biochemical Applications : In the work of Arya et al. (2013), a succinimidyl 6-(3-[2-pyridyldithio]-propionamido) hexanoate (LC-SPDP) self-assembled monolayer on a gold microelectrode was used for covalent immobilization of antibodies, demonstrating the biochemical utility of such compounds (Arya et al., 2013).

  • Fluorescence Energy Transfer : Charreyre et al. (1995) conducted steady-state fluorescence energy transfer experiments using fluorescein and tetramethylrhodamine (which includes the compound ) bound onto the surface of polystyrene latex microspheres, highlighting its use in fluorescence studies (Charreyre et al., 1995).

Safety And Hazards

As with all chemicals, appropriate safety precautions should be taken when handling TAMRA. It should be stored in a freezer (-5 to -30°C) and protected from light .

Future Directions

TAMRA has wide-ranging applications as antibody and other probe labels for use in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as western blotting and ELISA . It is expected to continue to play a significant role in these and potentially other areas of research.

properties

IUPAC Name

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C35H36N4O8/c1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)27-18-21(9-12-24(27)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41;1-37(2)22-10-13-25-28(19-22)46-29-20-23(38(3)4)11-14-26(29)33(25)24-12-9-21(18-27(24)35(44)45)34(43)36-17-7-5-6-8-32(42)47-39-30(40)15-16-31(39)41/h2*9-14,18-20H,5-8,15-17H2,1-4H3,(H-,36,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKTYWIGRZIONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H72N8O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tetramethylrhodamine-5(6)-carboxamido)hexanoic acid succinimidyl ester

Citations

For This Compound
2
Citations
HM Munnelly, CJ Brady, GM Hagen… - International …, 2000 - academic.oup.com
Rotational and lateral diffusion of IA k molecules with various α and β chain cytoplasmic truncations known to affect class II function were measured to assess the role of cytoplasmic …
Number of citations: 13 academic.oup.com
VA Lund, K Wacnik, RD Turner, BE Cotterell… - Elife, 2018 - elifesciences.org
10.7554/eLife.32057.001 The bacterial cell wall is essential for viability, but despite its ability to withstand internal turgor must remain dynamic to permit growth and division. …
Number of citations: 68 elifesciences.org

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